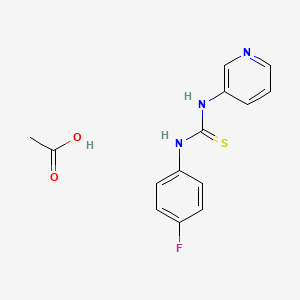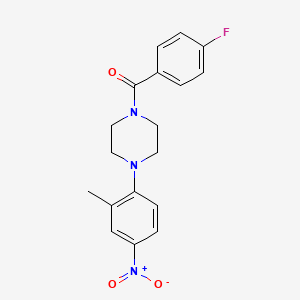
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Descripción general
Descripción
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFM-4, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Research has shown that N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are associated with the development of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. Research has shown that N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may inhibit the activity of enzymes involved in the formation of amyloid beta plaques, which may contribute to its potential use in the treatment of Alzheimer's disease. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. Research has shown that N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the formation of amyloid beta plaques, which may contribute to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is that it has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have a relatively low toxicity, which may make it a safer alternative to other compounds that have similar potential applications. One limitation of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is that its exact mechanism of action is not fully understood, which may make it more difficult to study.
Direcciones Futuras
There are a variety of future directions for the study of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease, as research has shown that it may inhibit the formation of amyloid beta plaques. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and to identify additional potential applications in scientific research. Finally, research could be conducted to investigate the safety and toxicity of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, particularly in animal models.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-8-13(10-20)4-7-15(16)23-11-17(21)19-14-5-2-12(9-18)3-6-14/h2-8,10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKPXQQJWOIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135331.png)
![N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B4135337.png)

![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)
![4-[(3-bromobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135358.png)
![N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea](/img/structure/B4135363.png)
![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4135370.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135371.png)

![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)
